An In-depth Technical Guide to Ethyl 3-(chlorosulfonyl)isonicotinate
An In-depth Technical Guide to Ethyl 3-(chlorosulfonyl)isonicotinate
Abstract: Ethyl 3-(chlorosulfonyl)isonicotinate is a pivotal bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug development. Its structure, featuring both a reactive sulfonyl chloride and an ethyl ester on a pyridine core, makes it an exceptionally versatile building block for creating complex molecular architectures. This guide provides a comprehensive overview of its structure, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Introduction: The Strategic Importance of a Versatile Building Block
In the landscape of modern drug discovery, the demand for novel chemical entities with precise pharmacological profiles is relentless. Heterocyclic compounds are at the forefront of this endeavor, with pyridine derivatives being particularly prominent in FDA-approved drugs. Ethyl 3-(chlorosulfonyl)isonicotinate (CAS No: 306936-12-9) emerges as a compound of significant interest due to its dual-handle nature.[1]
The molecule incorporates two key functional groups onto a pyridine scaffold:
-
A Sulfonyl Chloride (-SO₂Cl): A powerful electrophile, this group is a premier precursor for the synthesis of sulfonamides, a privileged functional group in pharmaceuticals renowned for its role in antibacterial agents, diuretics, and enzyme inhibitors.[2]
-
An Ethyl Ester (-COOEt): This group can be readily hydrolyzed to a carboxylic acid or converted into other functional groups, providing a secondary site for molecular elaboration.
This unique combination allows for sequential or orthogonal chemical modifications, enabling the construction of diverse compound libraries from a single, advanced intermediate. This guide will dissect the core attributes of this molecule, offering both foundational knowledge and practical insights for its application in a research setting.
Molecular Structure and Physicochemical Properties
The formal IUPAC name for this compound is Ethyl 3-(chlorosulfonyl)pyridine-4-carboxylate.[3] Its structure consists of a pyridine ring substituted at the 3-position with a chlorosulfonyl group and at the 4-position with an ethoxycarbonyl group.
Table 1: Physicochemical Properties of Ethyl 3-(chlorosulfonyl)isonicotinate
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₄S | [4][5] |
| Molecular Weight | 249.67 g/mol | [3][6] |
| Appearance | Colorless or pale yellow liquid | [4] |
| Boiling Point | 72-78 °C at 0.1 mmHg | [3] |
| Solubility | Soluble in organic solvents like alcohols and ethers.[4] Reacts violently with water.[7] | |
| CAS Number | 306936-12-9 | [4] |
Synthesis and Mechanistic Considerations
The primary route to Ethyl 3-(chlorosulfonyl)isonicotinate is the direct chlorosulfonation of its precursor, ethyl isonicotinate.[4] This reaction is an electrophilic aromatic substitution, a cornerstone of aromatic chemistry.
The Causality Behind the Synthesis: Chlorosulfonation
The synthesis leverages the strong electrophilic nature of the sulfonating agent, typically chlorosulfonic acid (ClSO₃H).[8] The pyridine ring in ethyl isonicotinate is electron-deficient; however, the reaction proceeds under forcing conditions. The mechanism involves the generation of a potent electrophile, SO₂Cl⁺, which then attacks the pyridine ring.[9] The reaction is performed at low temperatures to control the exothermicity and prevent unwanted side reactions or degradation.[4]
Self-Validating Experimental Protocol
This protocol outlines a representative synthesis, incorporating steps for purification and confirmation, ensuring the integrity of the final product.
Step 1: Preparation of the Precursor, Ethyl Isonicotinate
-
Rationale: While commercially available, understanding the synthesis of the starting material is fundamental. This esterification is typically an acid-catalyzed reaction between isonicotinic acid and ethanol.[10][11]
-
Procedure: To a flask containing isonicotinic acid (1.0 eq), add absolute ethanol (excess) and a catalytic amount of a strong acid (e.g., H₂SO₄ or a solid acid catalyst).[12][13] Heat the mixture to reflux for several hours. After cooling, neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, filter, and concentrate under reduced pressure to yield ethyl isonicotinate.[10] Purity can be assessed by GC-MS and NMR.[14]
Step 2: Chlorosulfonation of Ethyl Isonicotinate
-
Rationale: This is the key transformation step. Chlorosulfonic acid serves as both the reagent and the solvent. An inert atmosphere is crucial to prevent reaction with atmospheric moisture.[4]
-
Procedure:
-
In a flame-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool an excess of chlorosulfonic acid (e.g., 5-10 eq) to 0°C in an ice bath.
-
Add ethyl isonicotinate (1.0 eq) dropwise to the cooled chlorosulfonic acid with vigorous stirring, ensuring the internal temperature does not exceed 5-10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 2-4 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture back to room temperature and pour it carefully onto crushed ice with stirring. This step quenches the excess chlorosulfonic acid and precipitates the product. Caution: This is a highly exothermic process and should be done slowly in a well-ventilated fume hood.
-
Extract the aqueous mixture with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude material via column chromatography or vacuum distillation to yield pure Ethyl 3-(chlorosulfonyl)isonicotinate.[3]
-
Step 3: Characterization
-
The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualization of the Synthetic Workflow
Caption: Key reactivity pathways of the chlorosulfonyl group.
Safety and Handling
Ethyl 3-(chlorosulfonyl)isonicotinate is a hazardous chemical that must be handled with appropriate precautions. [4]* Corrosive: It causes severe skin burns and eye damage. [7]* Water Reactive: It reacts violently with water, liberating toxic hydrogen chloride gas. [7]All experiments must be conducted under anhydrous conditions, and the compound should be stored under an inert atmosphere, protected from moisture. [7]* Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection at all times. [4]All manipulations should be performed in a certified chemical fume hood. [7]* First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [4]For skin contact, wash off immediately with plenty of water. [7]
Conclusion
Ethyl 3-(chlorosulfonyl)isonicotinate is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its bifunctional nature allows for the efficient construction of complex molecules rich in features known to be important for biological activity. By understanding its synthesis, reactivity, and handling requirements, researchers can fully leverage its potential to build diverse libraries of novel compounds, paving the way for the development of next-generation therapeutics.
References
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ChemBK. (2024, April 9). Ethyl 3-(chlorosulphonyl)isonicotinate - Introduction. Available at: [Link]
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King, J. F., & Lam, J. Y. L. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(9), 1445-1454. Available at: [Link]
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Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(25), 10034-10039. Available at: [Link]
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Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Available at: [Link]
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PubChemLite. Ethyl 3-(chlorosulfonyl)isonicotinate (C8H8ClNO4S). Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - Chlorosulfonyl isocyanate, 98+%. Available at: [Link]
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ResearchGate. (2025, December 22). An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group. Available at: [Link]
- Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
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CP Lab Safety. Ethyl 3-(chlorosulfonyl)isonicotinate, min 95%, 1 gram. Available at: [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 199-228. Available at: [Link]
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